molecular formula C8H19O3P B042841 Octylphosphonic acid CAS No. 4724-48-5

Octylphosphonic acid

Cat. No. B042841
CAS RN: 4724-48-5
M. Wt: 194.21 g/mol
InChI Key: NJGCRMAPOWGWMW-UHFFFAOYSA-N
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Description

Octylphosphonic acid is a phosphonic acid derivative characterized by an octyl group (C8H17) attached to the phosphorus atom, making it a member of the larger family of organophosphorus compounds. This compound is of interest due to its potential applications in materials science, surface modification, and as a catalyst in various chemical reactions.

Synthesis Analysis

The synthesis of octylphosphonic acid and its derivatives involves various chemical strategies, including direct phosphonation methods and the modification of pre-existing phosphonic acids. A notable method involves a high-efficiency, three-component polymerization system catalyzed by octylphosphonic acid itself, demonstrating its utility as a metal-free catalyst under mild conditions for synthesizing polyamide derivatives (Zhang et al., 2018).

Molecular Structure Analysis

The molecular structure of octylphosphonic acid, like other phosphonic acids, features a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one double-bonded oxygen) and a carbon atom of the octyl group. This structural motif is crucial for its chemical behavior and interaction with other molecules, particularly in forming self-assembled monolayers on surfaces like aluminum oxide, as explored in studies of its deposition mechanisms (Hauffman et al., 2008).

Chemical Reactions and Properties

Octylphosphonic acid participates in various chemical reactions, leveraging its phosphonic acid group. It acts as a catalyst in the synthesis of α-aminophosphonates under solvent-free conditions, showcasing its efficiency and reusability as a heterogeneous catalyst. This method highlights the compound's role in facilitating 'one-pot' reactions that are simple, broadly applicable, and environmentally friendly (Bedolla-Medrano et al., 2014).

Physical Properties Analysis

The physical properties of octylphosphonic acid, including its solubility, boiling point, and melting point, are influenced by the length of its octyl chain and the presence of the phosphonic acid group. These properties determine its phase behavior, interaction with solvents, and stability under various conditions. Studies on similar phosphonic acids provide insights into the factors that govern these properties and their implications for practical applications.

Chemical Properties Analysis

The chemical properties of octylphosphonic acid, such as acidity, reactivity towards nucleophiles, and potential for forming coordination complexes, stem from its phosphonic acid group. These properties are exploited in surface chemistry for modifying the surfaces of materials to alter their interaction with the environment, as seen in the formation of organic multilayers on aluminum oxide surfaces and their analysis through techniques like XPS and AFM (Hauffman et al., 2008).

Scientific Research Applications

  • Bioactive Properties and Material Design : Phosphonic acids, like Octylphosphonic acid, are utilized for their bioactive properties, in bone targeting, material design, and functionalization of surfaces. They are also used in analytical purposes, medical imaging, and as phosphoantigen in various research fields (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

  • Improved LED Efficiency : The self-assembly of octylphosphonates on cesium lead bromide nanocrystals leads to enhanced light-emitting diode efficiency and luminance (Brown et al., 2019).

  • Sensors and Electronics Applications : Molecular organization in octadecylphosphonic acid and 11-hydroxyundecylphosphonic acid self-assembled monolayers on Si(100) surfaces are significant for electrical and biological sensor applications (Dubey, Weidner, Gamble, & Castner, 2010). Octylphosphonic acid modified Ti3C2Tx MXene shows potential as an active layer for memory devices, exhibiting stable ternary memory behavior with low threshold voltage, steady retention time, and high ON/OFF rate (Sun et al., 2020).

  • Polyamide Synthesis : A novel high-efficiency, three-component polymerization system using octylphosphonic acid for polyamide synthesis offers benefits such as atom-economy, wide substrate scope, short reaction time, insensitivity to the atmosphere, and mild reaction conditions (Zhang et al., 2018).

  • Corrosion Inhibition : Octylphosphonic acid adsorbs on aluminum oxide, creating hazardous local environments at the oxide surface and attacking the oxide simultaneously (Hauffman et al., 2013). It also synergistically boosts the corrosion inhibition of copper when added to 2-mercaptobenzimidazole, making the copper surface more susceptible to MBI, resulting in a thicker, more protective organic film (Kozlica, Kokalj, & Milošev, 2020).

  • Nerve Agent Detection : The recognition of methylphosphonic acid, a degradation product of nerve agents like sarin, soman, and VX, using a surface imprinted polymer-based sensor, demonstrates the potential for rapid and specific detection (Zhou, Yu, Shiu, & Levon, 2004).

Safety And Hazards

OPA is harmful if swallowed and causes severe skin burns and eye damage . It may cause damage to organs (Kidney, Bone) through prolonged or repeated exposure if swallowed .

Future Directions

The development of novel phosphonic acid chemistry with a focus on self-healing, superior galvanic protection, and higher mechanical performance will have a strong focus in the future . New phosphonic acids should be screened for their toxicological profile and environmental impact before any possible commercial exploitation .

properties

IUPAC Name

octylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O3P/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGCRMAPOWGWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044679
Record name Octylphosphonic acid
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Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Other Solid
Record name Phosphonic acid, P-octyl-
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Product Name

Octylphosphonic acid

CAS RN

4724-48-5
Record name Octylphosphonic acid
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Record name Octylphosphonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, P-octyl-
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Record name Octylphosphonic acid
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Record name Octylphosphonic acid
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Record name OCTYLPHOSPHONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,070
Citations
T Hauffman, O Blajiev, J Snauwaert… - Langmuir, 2008 - ACS Publications
… In this study, the deposition of n-octylphosphonic acid from an aqueous environment onto … The calculated n-octylphosphonic acid concentration values were in the same order of …
Number of citations: 115 pubs.acs.org
Y Tan, Y Zou, L Wu, Q Huang, D Yang… - … applied materials & …, 2018 - ACS Publications
… In our hot-injection method, octylphosphonic acid (OPA) is used as the capping ligand to synthesize CsPbX 3 NCs. The OPA-capped CsPbBr 3 NCs (OPA-CsPbBr 3 ) exhibit a high PL …
Number of citations: 260 pubs.acs.org
T Hauffman, A Hubin, H Terryn - Surface and interface analysis, 2013 - Wiley Online Library
… to form n-octylphosphonic acid … -octylphosphonic acid, creating an hazardous environment for the oxide. In this study, we will analyse the adsorption behaviour of n-octylphosphonic acid …
S Gupta, H Gleskova - Organic Electronics, 2013 - Elsevier
Dry method for monolayer deposition of n-octylphosphonic acid (C 8 PA) on the surface of aluminium oxide (AlO x ) is presented. Vacuum thermal evaporation is employed to deposit …
Number of citations: 18 www.sciencedirect.com
S Lassiaz, D Labarre, A Galarneau, D Brunel… - Journal of Materials …, 2011 - pubs.rsc.org
… In the first part of this article we studied the grafting of octylphosphonic acid (OPA) to a silica modified with a sub-monolayer of Al species (Al/SiO 2 ). In the second part, we report an …
Number of citations: 24 pubs.rsc.org
S Gupta, P Šutta, DA Lamprou, H Gleskova - Organic Electronics, 2013 - Elsevier
… Recently, we demonstrated a vapor-phase self-assembly of n-octylphosphonic acid (C 8 PA… are obtained for n-octylphosphonic acid monolayer deposited at 25 and 150 C, respectively. …
Number of citations: 11 www.sciencedirect.com
DK Kozlica, A Kokalj, I Milošev - Corrosion Science, 2021 - Elsevier
Inhibitory action of 2-mercaptobenzimidazole (MBI) and octylphosphonic acid (OPA) and their binary combinations on copper and aluminium in 3 wt.% NaCl was investigated by …
Number of citations: 126 www.sciencedirect.com
L Azizova, D Morgan, J Rowlands, E Brousseau… - Applied Surface …, 2022 - Elsevier
Octadecylphosphonic acid (ODPA) self-assembled monolayers (SAMs) have demonstrated potential for deterring bacterial attachment to titanium, however the coating process is time …
Number of citations: 3 www.sciencedirect.com
MC Prado, BRA Neves - Langmuir, 2010 - ACS Publications
… Octadecylphosphonic acid (OPA, 18 carbon atoms in the alkyl chain) was mixed in solution, with different ratios, with octylphosphonic acid (OcPA, 8 carbon atoms in the alkyl chain) and …
Number of citations: 16 pubs.acs.org
GN Fontes, A Malachias, R Magalhaes-Paniago… - Langmuir, 2003 - ACS Publications
… The association of OPA bilayers with other simple phospholipid-like molecules having shorter alkyl chains, such as tetradecylphosphonic acid or octylphosphonic acid, may enable the …
Number of citations: 46 pubs.acs.org

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